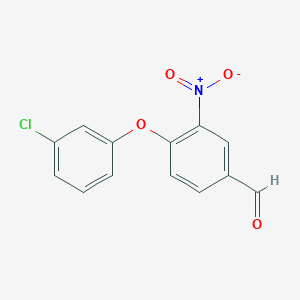

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde

Übersicht

Beschreibung

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is an aromatic aldehyde compound characterized by the presence of a chlorophenoxy group and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde typically involves the following steps:

Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group at the meta position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Etherification: The nitrated product is then subjected to etherification with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the chlorophenoxy derivative.

Formylation: Finally, the chlorophenoxy compound is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The aldehyde group in 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: 4-(3-Chlorophenoxy)-3-nitrobenzoic acid.

Reduction: 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit antibacterial, antifungal, or anticancer properties. Its structural features facilitate interactions with biological targets, enhancing its therapeutic potential.

- Case Study : Research indicates that derivatives of this compound may inhibit breast cancer cell proliferation, suggesting its role as a potential anticancer agent.

Materials Science

The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for various applications in electronics and photonics.

- Example Application : The chlorophenoxy group enhances the compound's solubility and compatibility with different matrices, making it suitable for use in polymer blends or coatings.

Biological Studies

In biochemical research, this compound acts as a probe or reagent in assays to study enzyme activities or protein interactions. Its ability to form hydrogen bonds with target proteins enhances binding affinity, making it useful in drug design.

- Research Insight : Studies have shown that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .

Research indicates that this compound exhibits noteworthy biological activities:

- Anticancer Properties : Evidence suggests it may inhibit breast cancer cell proliferation through its interaction with cellular pathways.

- Antibacterial Effects : The compound has shown potential as an antibacterial agent against various pathogens .

Comparison with Related Compounds

The unique structural features of this compound can be contrasted with similar compounds to highlight its distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde | Similar chlorophenoxy and nitro groups but different chlorine position | Affects reactivity and biological activity |

| 4-Nitrophenylacetaldehyde | Contains a nitrophenyl group without chlorination | Lacks chlorophenoxy functionality |

| 4-Chloro-3-methylbenzaldehyde | Contains methyl instead of nitro group | Different electronic properties due to methyl |

Wirkmechanismus

The mechanism by which 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde exerts its effects depends on its specific application:

Biological Activity: In pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Material Properties: In materials science, the compound’s structure contributes to the properties of the resulting polymers, such as rigidity, thermal stability, and resistance to degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Chlorophenoxy)benzaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

3-(4-Chlorophenoxy)benzaldehyde: Positional isomer with different reactivity and physical properties.

4-Nitrobenzaldehyde: Lacks the chlorophenoxy group, resulting in different chemical behavior and applications.

Uniqueness

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is unique due to the presence of both the chlorophenoxy and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research.

Biologische Aktivität

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde is an organic compound with significant potential in biological applications, particularly in the field of medicinal chemistry. Its unique structural features, including a chlorophenoxy group and a nitro group, contribute to its biological activity, making it a subject of interest for researchers exploring anti-cancer properties and other therapeutic effects.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 277.66 g/mol

- Appearance : Pale yellow crystalline solid

- Melting Point : 147–150 °C

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in inhibiting cancer cell proliferation. The presence of both the chlorophenoxy and nitro groups enhances its interaction with cellular targets, which may lead to apoptosis in cancer cells.

Anti-Cancer Properties

Studies have highlighted the compound's potential in targeting breast cancer cells. The mechanism appears to involve:

- Inhibition of cell proliferation

- Induction of apoptosis through interaction with specific cellular pathways

While detailed mechanisms remain to be fully elucidated, preliminary findings suggest that the compound may act as a signaling molecule or modulator within various biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates capable of interacting with cellular components, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde | Similar chlorophenoxy and nitro groups | Different position of chlorine affects reactivity |

| 4-Nitrophenylacetaldehyde | Contains a nitrophenyl group without chlorination | Lacks chlorophenoxy functionality |

| 4-Chloro-3-methylbenzaldehyde | Contains methyl instead of nitro group | Different electronic properties due to methyl |

This table illustrates how variations in substituents affect chemical behavior, biological activity, and potential applications.

Case Studies and Research Findings

-

Inhibition Studies :

- In vitro assays have demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines (IC values indicating effective concentrations).

- Further studies are needed to quantify these effects across different cancer types.

-

Mechanistic Insights :

- Research focusing on its interaction with biological macromolecules has provided insights into its mechanism of action. It is hypothesized that the compound may interact with enzymes or receptors involved in cell signaling pathways.

Applications in Research and Industry

The compound has several promising applications:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds with potential antibacterial and antifungal properties.

- Biochemical Assays : It can serve as a probe or reagent to study enzyme activities or protein interactions.

- Agrochemicals : Potential use in developing new pesticides or herbicides due to its chemical reactivity.

Eigenschaften

IUPAC Name |

4-(3-chlorophenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-10-2-1-3-11(7-10)19-13-5-4-9(8-16)6-12(13)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWAMJZFOINMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376976 | |

| Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320417-03-6 | |

| Record name | 4-(3-chlorophenoxy)-3-nitrobenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.